1-(2-Cyclohexylethyl)piperazin-2-one

Description

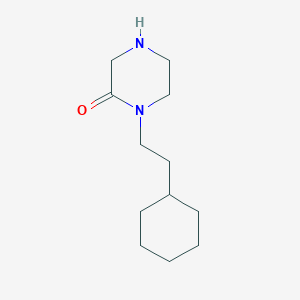

1-(2-Cyclohexylethyl)piperazin-2-one is a six-membered heterocyclic compound featuring a piperazin-2-one core (a diketopiperazine derivative with one ketone group) substituted at the 1-position by a 2-cyclohexylethyl chain.

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

1-(2-cyclohexylethyl)piperazin-2-one |

InChI |

InChI=1S/C12H22N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h11,13H,1-10H2 |

InChI Key |

YZCHGNOMCSSQOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCN2CCNCC2=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylethyl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-Cyclohexylethyl)piperazin-2-one has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a drug candidate.

Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

Piperazin-2-one derivatives vary widely based on substituents at the 1-position:

Key Observations :

- Lipophilicity : The cyclohexylethyl group likely confers higher lipophilicity compared to smaller alkyl (e.g., 2-methylpropyl) or polar substituents (e.g., fluoroethyl) .

- Steric Effects : Bulky substituents like cyclohexylethyl may hinder synthetic modifications or receptor binding compared to planar aromatic groups (e.g., 4-methylbenzyl) .

Physicochemical Properties

Predicted or reported properties of analogs provide benchmarks:

*Estimated based on structural analogs.

Analysis :

- The cyclohexylethyl group increases molecular weight significantly compared to smaller substituents, reducing solubility in polar solvents.

- Aromatic derivatives (e.g., 4-methylbenzyl) exhibit higher predicted boiling points due to stronger intermolecular interactions .

Preparation Methods

General Synthetic Route Overview

A representative synthetic route involves:

- Step 1: Nucleophilic substitution of cyclohexyl halide with N-protected piperazine (e.g., 1-Boc-piperazine) in an organic solvent under reflux conditions to form a Boc-protected intermediate.

- Step 2: Acidic deprotection of the Boc group to yield the corresponding piperazine hydrochloride salt.

- Step 3: Base-mediated extraction and purification to obtain the free base form of 1-cyclohexylpiperazine.

- Step 4: Subsequent functionalization to introduce the 2-ethyl linkage and conversion to the piperazin-2-one ring.

This general approach is adaptable with variations in reagents, solvents, and conditions to optimize yield and purity.

Detailed Preparation Method from Patent CN112645901A

A comprehensive preparation method for 1-cyclohexylpiperazine, a key intermediate structurally related to this compound, was disclosed in patent CN112645901A. The method can be adapted and extended for the target compound as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclohexyl halide (Cl, Br, I), 1-Boc-piperazine, inorganic base (K2CO3, NaHCO3, KHCO3), acetonitrile, reflux 1-3 h | Nucleophilic substitution under alkaline conditions | Formation of 4-Boc-1-cyclohexylpiperazine (Intermediate 1) |

| 2 | Acid (HCl or H2SO4), methanol or ethanol, reflux 2-4 h | Boc group deprotection | 1-cyclohexylpiperazine hydrochloride (solid) |

| 3 | Water, inorganic base (NaOH or KOH) to pH 12-14, extraction solvent (dichloromethane or chloroform) | Extraction and neutralization | Crude 1-cyclohexylpiperazine |

| 4 | Reduced pressure distillation | Purification | Pure 1-cyclohexylpiperazine (oil, mp 34 °C) |

This method avoids the use of sodium triacetoxyborohydride and sodium hydroxide in the initial step, reducing cost and simplifying post-reaction workup by filtration rather than repeated extractions.

Adaptation for this compound

To synthesize this compound, the 1-cyclohexylpiperazine intermediate can be further alkylated with a suitable 2-bromoethyl ketone or equivalent to introduce the 2-ethyl linkage, followed by cyclization to form the piperazin-2-one ring. This step typically involves:

- Alkylation of the piperazine nitrogen with 2-bromoethyl acetate or similar electrophile.

- Intramolecular cyclization under heating or basic conditions to close the lactam ring, yielding the piperazin-2-one structure.

Although specific detailed protocols for this exact compound are scarce in open literature, this approach aligns with common synthetic strategies for piperazinone derivatives.

Reaction Conditions and Optimization

The reaction conditions for the key steps are critical for maximizing yield and purity. The following table summarizes optimal conditions based on patent data and literature synthesis protocols:

| Step | Parameter | Optimal Range | Notes |

|---|---|---|---|

| Nucleophilic substitution | Temperature | Reflux (approx. 80-90 °C) | Controlled slow heating to avoid side reactions |

| Reaction time | 1-3 hours | Monitored by TLC for completion | |

| Boc deprotection | Acid type | HCl or H2SO4 | HCl preferred for milder conditions |

| Solvent | Methanol or ethanol | Facilitates solubility and reaction rate | |

| Reaction time | 2-4 hours | Ensures complete deprotection | |

| Extraction | pH adjustment | pH 12-14 | Strong base (NaOH/KOH) to neutralize and free base formation |

| Extraction solvent | Dichloromethane or chloroform | Efficient phase separation and product recovery | |

| Purification | Distillation pressure | Reduced pressure | Prevents decomposition, isolates pure product |

Research Discoveries and Analytical Data

Purity and Yield

Structural Confirmation

- Characterization of intermediates and final products is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Mass Spectrometry (MS), and Thin Layer Chromatography (TLC) to confirm structure and purity.

- Crystallographic data for related piperazine derivatives confirm the expected ring structures and substitution patterns.

Advantages of the Method

- Avoidance of expensive and hazardous reagents like sodium triacetoxyborohydride reduces production cost.

- Simplified post-reaction workup by filtration rather than multiple extraction steps saves time and labor.

- Use of common inorganic bases and solvents enhances scalability and environmental compatibility.

Summary Table of Preparation Methods

Q & A

Q. How can computational tools predict the metabolic pathways of this compound?

- Methodological Answer :

- In silico metabolism : Use software like ADMET Predictor or MetaSite to identify potential cytochrome P450 oxidation sites (e.g., cyclohexyl ring hydroxylation) .

- Molecular docking : Simulate binding to CYP3A4 or other enzymes to prioritize in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.